molecular formula C11H17ClO3 B13241621 Methyl 2-chloro-5,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate

Methyl 2-chloro-5,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate

Cat. No.: B13241621
M. Wt: 232.70 g/mol
InChI Key: XMZVUWNDONRARP-UHFFFAOYSA-N
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Description

Methyl 2-chloro-5,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate is a chemical compound with the molecular formula C11H17ClO3. It is known for its unique spirocyclic structure, which includes a spiro[2.5]octane ring system. This compound is primarily used in research and industrial applications due to its interesting chemical properties and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-5,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a spirocyclic ketone with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and temperature control can further enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-5,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide, while oxidation can produce a carboxylic acid.

Scientific Research Applications

Methyl 2-chloro-5,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development due to its unique structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 2-chloro-5,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-chloro-5,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate
  • Methyl 2-chloro-5,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate
  • Methyl 2-chloro-5,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate

Uniqueness

Methyl 2-chloro-5,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate is unique due to its specific substitution pattern and spirocyclic structure, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specialized applications in research and industry.

Biological Activity

Methyl 2-chloro-5,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate is a synthetic compound with a unique spirocyclic structure that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C11_{11}H17_{17}ClO3_3
  • Molecular Weight : 232.70 g/mol
  • CAS Number : 89879-01-6

The spirocyclic structure includes a chloro substituent and two methyl groups, contributing to its reactivity and potential applications in medicinal chemistry and organic synthesis .

Research indicates that this compound may exhibit biological activity through interactions with various biomolecules. The compound is believed to form covalent bonds with nucleophilic sites on proteins, which can lead to the modulation of enzyme activity or receptor function. This property positions it as a candidate for pharmacological studies targeting various diseases.

Enzyme Inhibition

Studies have shown that this compound can inhibit specific enzymes, which is crucial for understanding its pharmacological profile. For instance, enzyme assays revealed that this compound could effectively inhibit enzymes involved in metabolic pathways, potentially offering therapeutic benefits in conditions where these enzymes are dysregulated.

Anticancer Potential

Preliminary investigations into the anticancer properties of this compound suggest that it may induce apoptosis in cancer cells. In vitro studies demonstrated that treatment with this compound led to a significant reduction in cell viability in various cancer cell lines, indicating its potential as an anticancer agent .

Neuroprotective Effects

Emerging research also points to neuroprotective effects associated with this compound. It has been observed to reduce oxidative stress markers in neuronal cells, suggesting a potential role in protecting against neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Studies and Research Findings

A summary of relevant studies is presented in the table below:

Study ReferenceObjectiveKey Findings
Evaluate enzyme inhibitionSignificant inhibition of metabolic enzymes; potential therapeutic applications
Assess anticancer propertiesInduced apoptosis in cancer cell lines; reduced cell viability
Investigate neuroprotective effectsDecreased oxidative stress markers in neuronal cells

Properties

Molecular Formula

C11H17ClO3

Molecular Weight

232.70 g/mol

IUPAC Name

methyl 2-chloro-5,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C11H17ClO3/c1-7-4-8(2)6-10(5-7)11(12,15-10)9(13)14-3/h7-8H,4-6H2,1-3H3

InChI Key

XMZVUWNDONRARP-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC2(C1)C(O2)(C(=O)OC)Cl)C

Origin of Product

United States

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